Cyclopropanecarboxamide, 2-(3-chlorophenyl)-N-methyl-N-2-thiazolyl-

Description

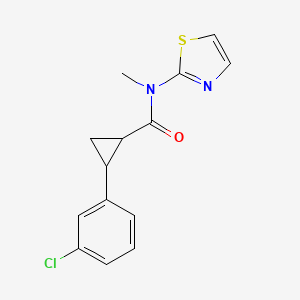

Cyclopropanecarboxamide, 2-(3-chlorophenyl)-N-methyl-N-2-thiazolyl- (CAS 1311870-36-6) is a cyclopropane-derived carboxamide compound featuring a 3-chlorophenyl substituent at the cyclopropane ring, with additional methyl and 2-thiazolyl groups bonded to the carboxamide nitrogen. This structure combines a cyclopropane core—known for its ring strain and reactivity—with heterocyclic (thiazolyl) and aromatic (chlorophenyl) moieties, which are common in agrochemicals and pharmaceuticals. The compound is primarily utilized in research settings, as indicated by its availability through specialized suppliers like Shanghai Macklin Biochemical Co., Ltd., which offers it at 95% purity for experimental applications .

Properties

IUPAC Name |

2-(3-chlorophenyl)-N-methyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2OS/c1-17(14-16-5-6-19-14)13(18)12-8-11(12)9-3-2-4-10(15)7-9/h2-7,11-12H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCFYHGNHAVRCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC=CS1)C(=O)C2CC2C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxamide, 2-(3-chlorophenyl)-N-methyl-N-2-thiazolyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

Coupling Reactions: The final step involves coupling the cyclopropane, chlorophenyl, and thiazole moieties through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxamide, 2-(3-chlorophenyl)-N-methyl-N-2-thiazolyl- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Cyclization: The thiazole ring can participate in cyclization reactions, forming fused ring systems with potential biological activity.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Amines, thiols, alkoxides

Cyclization: Acid or base catalysts, heat

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclopropanecarboxamide, 2-(3-chlorophenyl)-N-methyl-N-2-thiazolyl- has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxamide, 2-(3-chlorophenyl)-N-methyl-N-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related cyclopropanecarboxamides and thiazolyl-containing analogs, focusing on molecular features, applications, and biological or chemical properties.

Cyprofuram

- Structure : N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide.

- Key Differences : Replaces the thiazolyl and methyl groups with a tetrahydrofuran (γ-butyrolactone) ring.

- Application : Registered as a pesticide, specifically a fungicide, highlighting the role of the γ-butyrolactone group in bioactivity .

- Reactivity : The lactone ring may confer hydrolytic stability compared to the thiazolyl group, influencing environmental persistence.

N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide

- Structure : Features a benzo[d]thiazole ring fused with a chlorophenyl group.

- Key Differences : The thiazolyl group is fused into a benzothiazole system, enhancing aromaticity and planar rigidity.

- Bioactivity : Benzothiazole derivatives are associated with antimicrobial and anticancer properties, implying possible overlapping research applications with the target compound.

2-(3-Bromophenyl)-N-methyl-N-2-thiazolyl-cyclopropanecarboxamide

- Structure : Nearly identical to the target compound but substitutes chlorine with bromine at the phenyl position.

- Key Differences : Bromine’s larger atomic size and polarizability may alter lipophilicity and binding affinity in biological systems.

- Application : Also a research chemical (CAS 1311870-36-6), indicating that halogen choice (Cl vs. Br) is explored for structure-activity relationship (SAR) studies .

Data Table: Comparative Analysis of Cyclopropanecarboxamide Derivatives

Research Findings and Implications

- Synthetic Routes : The target compound’s synthesis likely involves condensation of 3-chlorophenyl hydrazinecarbothioamide with a thiazolyl-brominated intermediate, as described in analogous thiazoline syntheses .

- SAR Insights : The thiazolyl group’s electron-withdrawing nature may enhance binding to enzymatic targets (e.g., kinases or cytochrome P450 enzymes), differentiating it from cyprofuram’s lactone-based mechanism .

Biological Activity

Cyclopropanecarboxamide, 2-(3-chlorophenyl)-N-methyl-N-2-thiazolyl- (CAS Number: 1311684-23-7) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Chemical Name | Cyclopropanecarboxamide, 2-(3-chlorophenyl)-N-methyl-N-2-thiazolyl- |

| CAS Number | 1311684-23-7 |

| Molecular Formula | C14H13ClN2OS |

| Molecular Weight | 292.7838 |

| SMILES | O=C(C2C(C3=CC=CC(Cl)=C3)C2)N(C)C1=NC=CS1 |

Cyclopropanecarboxamide derivatives have been studied for their potential as anti-cancer agents, anti-inflammatory agents, and antimicrobial compounds. The biological activity of this specific compound can be attributed to several mechanisms:

- Inhibition of Tumor Growth : Research indicates that cyclopropanecarboxamides may inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis.

- Antimicrobial Properties : The compound has shown effectiveness against various microorganisms, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Some studies suggest that it may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Anticancer Activity

A study published in ResearchGate highlighted the synthesis and evaluation of cyclopropanecarboxamide derivatives, including the target compound. The findings demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .

Antimicrobial Effectiveness

Another investigation focused on the antimicrobial properties of similar compounds within the cyclopropanecarboxamide class. Results showed that these compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

In Vivo Studies

In vivo studies have also been conducted to assess the efficacy of cyclopropanecarboxamide in animal models. These studies reported a reduction in tumor size and improved survival rates in treated groups compared to controls .

Comparative Analysis with Related Compounds

To better understand the biological activity of cyclopropanecarboxamide, it is useful to compare it with related compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Cyclopropanecarboxamide, 2-(3-chlorophenyl)-N-methyl-N-2-thiazolyl- | Anticancer, Antimicrobial | Significant cytotoxicity observed |

| 2-(1-Chloro-cyclopropyl)-3-(2-chlorophenyl) | Antifungal | Effective against various fungi |

| N-Methyl-N-(2-thiazolyl) derivatives | Anti-inflammatory | Modulates cytokine production |

Q & A

Q. What are the common synthetic routes for synthesizing cyclopropanecarboxamide derivatives with thiazolyl and chlorophenyl substituents?

Cyclopropanecarboxamide derivatives are typically synthesized via cyclopropanation reactions followed by functional group modifications. For example, N-(thiazol-2-yl)cyclopropanecarboxamide derivatives can be prepared by reacting cyclopropanecarbonyl chloride with aminothiazole under basic conditions (e.g., triethylamine in dry dichloromethane) . The 3-chlorophenyl substituent is introduced via Suzuki coupling or nucleophilic aromatic substitution, depending on the precursor’s reactivity. Purity is ensured using column chromatography and verified via HPLC (>95%) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and stereochemistry.

- X-ray crystallography to resolve the cyclopropane ring’s strained geometry and intermolecular interactions (e.g., hydrogen bonds between the carboxamide and thiazolyl groups) .

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- FT-IR to identify carbonyl (C=O) and N-H stretching vibrations .

Q. What are the primary research applications of structurally similar cyclopropanecarboxamide compounds?

Analogous compounds, such as cyprofuram (a fungicide), demonstrate bioactivity due to their ability to disrupt fungal cell membranes or enzyme function . The thiazolyl group in the target compound may enhance binding to biological targets, as seen in benzimidazole derivatives with antioxidant properties .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and bioactivity of this compound?

Density functional theory (DFT) calculations can predict the stability of cyclopropane ring conformations and electron distribution in the carboxamide-thiazolyl system. For example, Mulliken charge analysis reveals electron-deficient regions at the chlorophenyl group, guiding functionalization strategies . Molecular docking studies with fungal cytochrome P450 enzymes (targeted by cyprofuram) can predict binding affinity and guide structure-activity relationship (SAR) studies .

Q. What experimental strategies resolve contradictions in bioactivity data across similar compounds?

Contradictions may arise from differences in assay conditions (e.g., lipid peroxidation vs. DPPH radical scavenging). To address this:

- Use standardized assays (e.g., OECD guidelines for fungicide evaluation) .

- Compare IC₅₀ values across multiple models (e.g., rat liver microsomes for lipid peroxidation vs. cell-based antioxidant assays) .

- Validate results with orthogonal techniques, such as isothermal titration calorimetry (ITC) for binding affinity .

Q. How do substituent variations (e.g., 3-chlorophenyl vs. 4-fluorophenyl) impact biological activity?

Substituent effects are evaluated via SAR studies:

- Electron-withdrawing groups (e.g., -Cl) enhance electrophilic reactivity, improving antifungal activity .

- Steric effects : Bulkier substituents on the phenyl ring may reduce membrane permeability, as observed in analogues with trifluoromethyl groups .

- Meta vs. para positions : The 3-chlorophenyl group in cyprofuram shows higher fungicidal activity than para-substituted analogues, likely due to optimized hydrophobic interactions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Key challenges include:

- Racemization risk during cyclopropanation; chiral auxiliaries or asymmetric catalysis (e.g., Rh₂(OAc)₄) can preserve stereochemistry .

- By-product formation during thiazolyl coupling; optimize reaction time and temperature using design of experiments (DoE) .

- Purification : Simulated moving bed (SMB) chromatography improves yield and purity in large-scale synthesis .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.